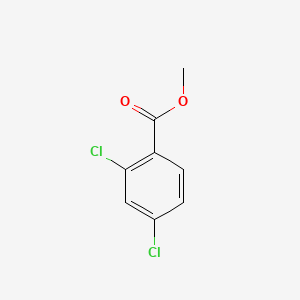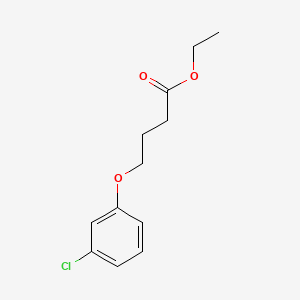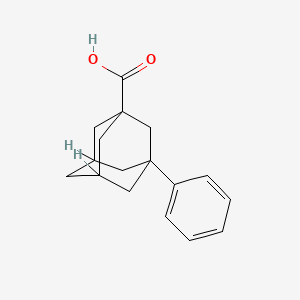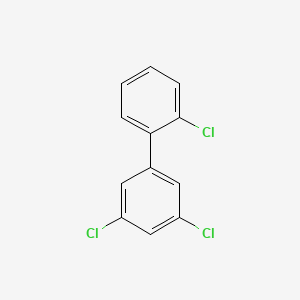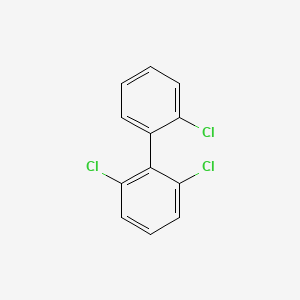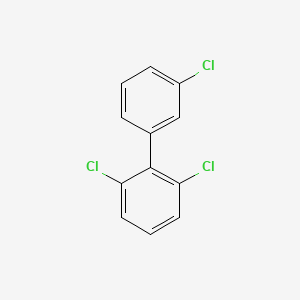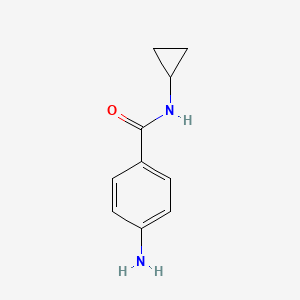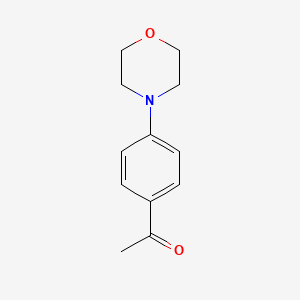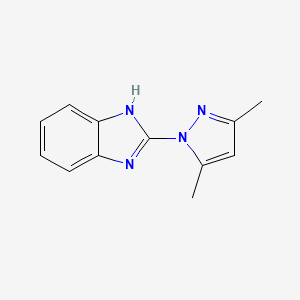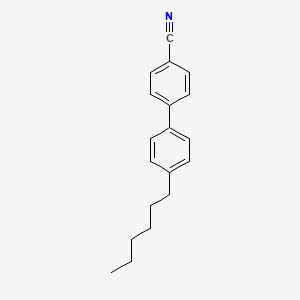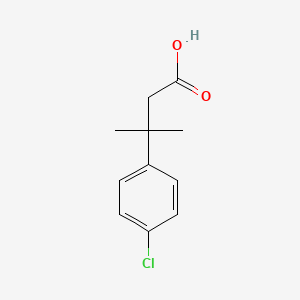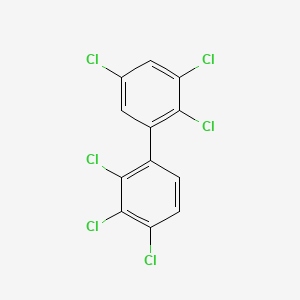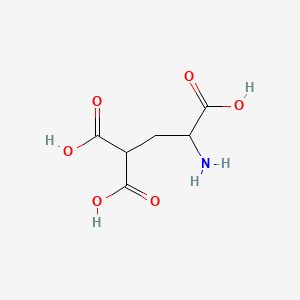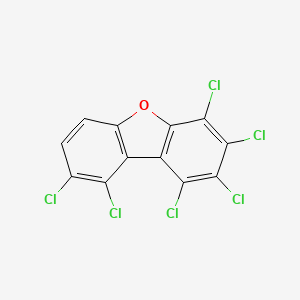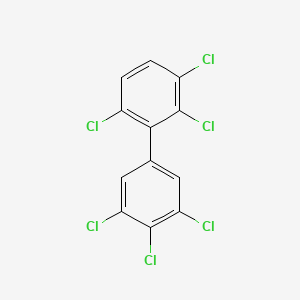
2,3,3',4',5',6-Hexachlorobiphenyl
Descripción general
Descripción
2,3,3’,4’,5’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a type of organic compound that was used in transformers as dielectric fluids until production was banned . It has been used for wearable monitoring devices to detect environmental chemical exposure .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4’,5’,6-Hexachlorobiphenyl include a molecular formula of C12H4Cl6 and a molecular weight of 360.88 . It has a melting point of 99°C and a boiling point of 446.99°C (rough estimate). Its density is estimated to be 1.5940 .Aplicaciones Científicas De Investigación
Understanding Molecular Structures
The molecular structure and enantiomeric separation of polychlorinated biphenyls (PCBs) like 2,3,3',4',5',6-Hexachlorobiphenyl have been studied extensively. Research has demonstrated the determination of absolute configurations of chiral PCBs using vibrational circular dichroism (VCD) and quantum chemical calculations, providing insight into the molecular orientation and interactions of these compounds (Döbler et al., 2002).
Toxicity Prediction and Environmental Impact
Extensive studies have been conducted to understand the toxicity and environmental impact of PCBs. A theoretical chemistry study established a model relating the toxicity of PCBs to molecular descriptors, offering insights into the toxicity prediction of these compounds (Eddy, 2020). Another study developed a quantitative structure-activity relationship (QSAR) model to predict the reactivity of PCBs with hydroxyl radicals, crucial for assessing their global distribution and fate in the atmosphere (Yang et al., 2016).
Degradation and Analysis Techniques
Research has also focused on the degradation pathways and products of PCBs. Studies using the sodium dispersion method have revealed insights into the dechlorination pathways and the structures of the polymerized degradation products of PCBs (Noma et al., 2007). Advanced analysis techniques like GC-MS and metal-organic frameworks coated stir bar sorptive extraction coupled with GC-MS have been employed for the detection and determination of PCBs in various samples, demonstrating the advancement in analytical methodologies for these compounds (Chun, 2000), (Lin et al., 2015).
Biodegradation and Environmental Remediation
The degradation of toxic PCBs by organisms such as the white-rot fungus Phlebia brevispora highlights the potential of bioremediation in managing PCB contamination. This study identified the specific degradation of coplanar PCBs and the metabolites involved, paving the way for biological approaches to PCB remediation (Kamei et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3-trichloro-5-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-1-2-7(14)12(18)10(6)5-3-8(15)11(17)9(16)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZQOLYHFUUJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074234 | |
| Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4',5',6-Hexachlorobiphenyl | |
CAS RN |
74472-45-0 | |
| Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP0VW2MQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



